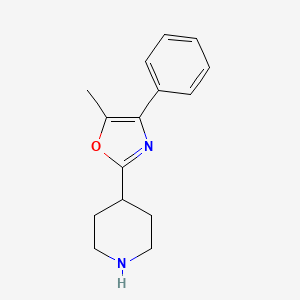
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine
Vue d'ensemble
Description
Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It is a core structure in many biological compounds and has been the subject of much research due to its wide range of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the cyclodehydration of certain amides or the condensation of nitriles . In one study, a series of honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule .
Molecular Structure Analysis
The oxazole ring in the compound contains one oxygen atom and one nitrogen atom. The presence of these heteroatoms often allows for the formation of hydrogen bonds, which can be important in biological interactions .
Applications De Recherche Scientifique
Synthetic Applications
Compounds related to "4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine" have been utilized in the synthesis of novel chemical entities. For instance, Stanovnik et al. (2002) explored the use of oxazolone derivatives in the synthesis of 1,4-dihydropyridine derivatives, highlighting their relevance in creating biologically active molecules with potential applications in drug development (Stanovnik et al., 2002).
Antimicrobial Applications
Novel derivatives of oxazolyl-piperidine compounds have been synthesized and evaluated for their antimicrobial activity. Vankadari et al. (2013) reported on the synthesis and evaluation of antimicrobial activity of novel oxadiazoles, demonstrating significant antibacterial and moderate antifungal activities, which underscores their potential in addressing antibiotic resistance (Vankadari et al., 2013).
Anticancer Applications
Research has also explored the anticancer potential of related compounds. Arul et al. (2016) evaluated the anticancer activity of a novel triazole derivative against Dalton’s Lymphoma Ascitic in mice, revealing its potential in cancer therapy due to its considerable improvement in hematological parameters and reduction in tumor size (Arul et al., 2016).
Anti-Angiogenic Activity
Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic activity using the chick chorioallantoic membrane (CAM) model. Some compounds showed significant activity, suggesting their potential use in anticancer strategies by blocking blood vessel formation (Kambappa et al., 2017).
Enantioselective Synthesis for CGRP Receptor Inhibition
Cann et al. (2012) developed a stereoselective synthesis of CGRP receptor antagonists, showcasing the utility of chiral piperidine derivatives in the development of novel therapeutics for migraine treatment (Cann et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-phenyl-2-piperidin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKDPFJVQCVBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
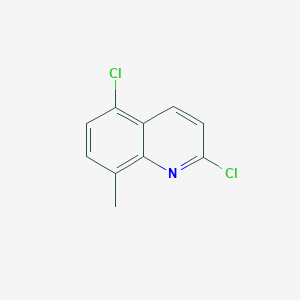
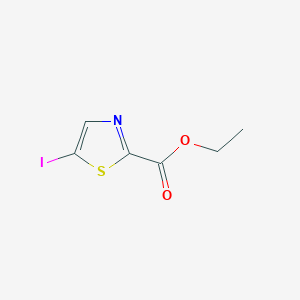
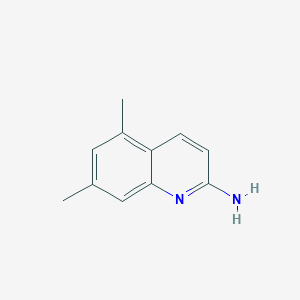
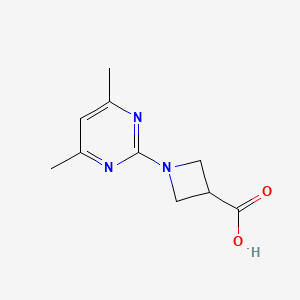
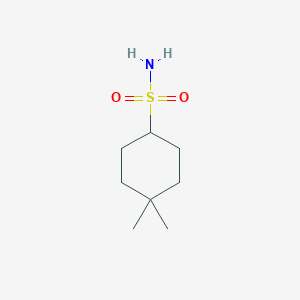
![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
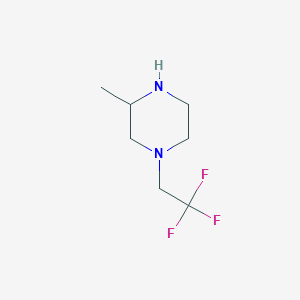
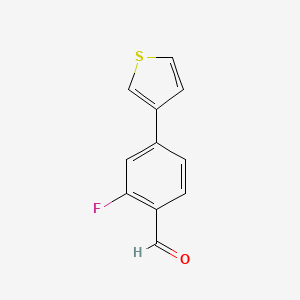
![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)
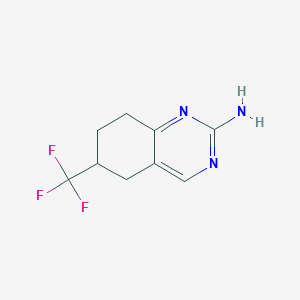
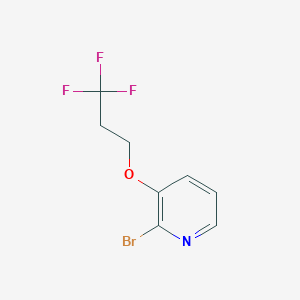
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
